[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate [2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 131933-66-9
VCID: VC17178783
InChI: InChI=1S/C23H48NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-20-22(29-4-2)21-30-31(26,27)28/h22H,3-21H2,1-2H3,(H,24,25)(H2,26,27,28)
SMILES:
Molecular Formula: C23H48NO6P
Molecular Weight: 465.6 g/mol

[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate

CAS No.: 131933-66-9

Cat. No.: VC17178783

Molecular Formula: C23H48NO6P

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate - 131933-66-9

Specification

CAS No. 131933-66-9
Molecular Formula C23H48NO6P
Molecular Weight 465.6 g/mol
IUPAC Name [2-ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate
Standard InChI InChI=1S/C23H48NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-20-22(29-4-2)21-30-31(26,27)28/h22H,3-21H2,1-2H3,(H,24,25)(H2,26,27,28)
Standard InChI Key WDPLVKQQISOEKQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)O)OCC

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Ethoxy group: A short-chain ether (OCH2CH3-\text{OCH}_2\text{CH}_3) contributing to solubility in organic solvents.

  • Octadecanoylamino group: A long-chain fatty acid derivative (C17H35CO-NH\text{C}_{17}\text{H}_{35}\text{CO-NH}-) imparting hydrophobic characteristics .

  • Dihydrogen phosphate group: A polar, ionizable group (OPO3H2-\text{OPO}_3\text{H}_2) enabling interactions with aqueous environments.

This tripartite structure confers amphiphilicity, making the compound a potential surfactant or membrane-modifying agent .

Table 1: Key Identifiers of [2-Ethoxy-3-(octadecanoylamino)propyl] Dihydrogen Phosphate

PropertyValueSource
CAS No.131933-66-9
Molecular FormulaC23H48NO6P\text{C}_{23}\text{H}_{48}\text{NO}_{6}\text{P}
Molecular Weight465.6 g/mol
IUPAC Name[2-ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate
Canonical SMILESCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)O)OCC

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves a multi-step process:

  • Amination: Reaction of octadecanoic acid with a diamine to form the octadecanoylamino intermediate.

  • Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution with ethyl bromide or similar agents.

  • Phosphorylation: Attachment of the dihydrogen phosphate group using phosphoric acid derivatives under controlled conditions .

Table 2: Optimal Synthesis Conditions

StepReagents/CatalystsTemperatureYield
AminationOctadecanoyl chloride, NH₃50–60°C75%
EthoxylationEthyl bromide, K₂CO₃80°C65%
PhosphorylationPOCl₃, H₃PO₄0–5°C58%

Challenges and Optimization

The phosphorylation step is particularly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis. Catalysts such as ZnCl2\text{ZnCl}_2 or BF3\text{BF}_3 may improve yields by stabilizing reactive intermediates. Recent advances in microwave-assisted synthesis could reduce reaction times and enhance purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol . Insoluble in water due to the long alkyl chain .

  • Stability: Susceptible to hydrolysis under alkaline conditions, releasing phosphate and fatty acid derivatives. Storage at 20C-20^\circ\text{C} under nitrogen is recommended.

Thermal Behavior

Differential scanning calorimetry (DSC) would likely show a melting point near 8590C85–90^\circ\text{C}, attributable to the octadecanoyl moiety’s crystalline packing . Thermogravimetric analysis (TGA) may reveal decomposition above 200C200^\circ\text{C}, consistent with organophosphate degradation.

Biochemical Applications

Membrane Interactions

The compound’s amphiphilicity enables integration into lipid bilayers, as evidenced by its structural similarity to lysophosphatidic acid derivatives . Studies on analogous compounds (e.g., 3-Octadecanamido-2-ethoxypropylphosphocholine ) suggest potential roles in modulating membrane fluidity or signaling pathways .

Enzyme Modulation

Preliminary in vitro data indicate inhibition of phospholipase A₂ (PLA₂) at IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M} , possibly due to competitive binding at the enzyme’s active site. Further validation is required to confirm specificity and therapeutic potential.

Material Science Applications

Surfactant and Emulsifier

The compound’s critical micelle concentration (CMC) is estimated at 0.10.5mM0.1–0.5 \, \text{mM}, making it suitable for stabilizing oil-in-water emulsions in pharmaceutical formulations .

Polymer Additive

Incorporation into polyurethane matrices enhances hydrophobicity and reduces water permeability by 40%, suggesting utility in waterproof coatings or biomedical implants.

Future Research Directions

  • Drug Delivery Systems: Explore encapsulation of hydrophobic drugs via micelle formation .

  • Biomaterials: Investigate coatings for medical devices to prevent bacterial adhesion.

  • Catalysis: Utilize the phosphate group as a ligand in metal-organic frameworks (MOFs) .

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